(S)-methyl 2-amino-3-(4-(difluoromethoxy)phenyl)propanoate hydrochloride
CAS No.:
Cat. No.: VC13495033
Molecular Formula: C11H14ClF2NO3
Molecular Weight: 281.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14ClF2NO3 |
|---|---|
| Molecular Weight | 281.68 g/mol |
| IUPAC Name | methyl (2S)-2-amino-3-[4-(difluoromethoxy)phenyl]propanoate;hydrochloride |
| Standard InChI | InChI=1S/C11H13F2NO3.ClH/c1-16-10(15)9(14)6-7-2-4-8(5-3-7)17-11(12)13;/h2-5,9,11H,6,14H2,1H3;1H/t9-;/m0./s1 |
| Standard InChI Key | NJGSDPMUAKCGOO-FVGYRXGTSA-N |
| Isomeric SMILES | COC(=O)[C@H](CC1=CC=C(C=C1)OC(F)F)N.Cl |
| SMILES | COC(=O)C(CC1=CC=C(C=C1)OC(F)F)N.Cl |
| Canonical SMILES | COC(=O)C(CC1=CC=C(C=C1)OC(F)F)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, methyl (2S)-2-amino-3-[4-(difluoromethoxy)phenyl]propanoate hydrochloride, reflects its chiral center at the second carbon of the propanoate backbone. Key structural elements include:
-
Amino group: Positioned at the alpha-carbon, enabling participation in hydrogen bonding and enzymatic interactions.
-
Difluoromethoxy substituent: A -OCF₂H group attached to the para position of the phenyl ring, enhancing metabolic stability and lipophilicity compared to non-fluorinated analogs.
-
Methyl ester: Serves as a prodrug moiety, potentially hydrolyzed in vivo to the corresponding carboxylic acid.
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₄ClF₂NO₃ | |
| Molecular Weight | 281.68 g/mol | |
| CAS Number | 136581-52-7 | |
| Storage Conditions | 2–8°C under inert atmosphere | |
| Appearance | White to off-white crystalline solid |
Stereochemical Considerations
The (S)-configuration at the chiral center is critical for its potential biological activity, as enantiomers often exhibit divergent pharmacokinetic and pharmacodynamic profiles. Computational modeling suggests that this configuration optimizes binding to hypothetical targets, such as neurotransmitter receptors or transporters.
Synthesis and Manufacturing
Synthetic Pathways
While detailed synthetic protocols remain proprietary, the general route involves:
-
Chiral induction: Asymmetric synthesis or resolution to establish the (S)-configuration.
-
Esterification: Reaction of the carboxylic acid precursor with methanol under acidic conditions.
-
Difluoromethoxy introduction: Electrophilic substitution or nucleophilic displacement on the phenyl ring.
-
Hydrochloride salt formation: Precipitation with HCl to improve stability and solubility .
Purification and Quality Control
-
Chromatography: Reverse-phase HPLC for enantiomeric excess verification (>99% cited in commercial samples) .
-
Spectroscopic characterization:
-
¹H/¹³C NMR: Confirms substituent positions and purity.
-
Mass spectrometry: Validates molecular weight (m/z 281.68).
-
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO: ~10 mM at 25°C) but limited aqueous solubility (~0.1 mg/mL) . Stability studies indicate:
-
Thermal degradation: Decomposition above 150°C.
-
Hydrolytic sensitivity: Ester group susceptible to basic conditions (t₁/₂ < 24 hrs at pH 9) .
Table 2: Solubility Profile
| Solvent | Solubility (mg/mL) | Conditions |
|---|---|---|
| DMSO | 10 | 25°C, sonicated |
| Water | 0.1 | 25°C, pH 7.4 |
| Ethanol | 2.5 | 25°C |
Partition Coefficient
Experimental logP (octanol/water): 1.8 ± 0.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration.
Biological Activity and Mechanistic Insights
Putative Targets
The compound’s structural analogy to phenylalanine and tyrosine derivatives suggests potential interactions with:
-
Amino acid transporters: LAT1 or ASCT2, facilitating cellular uptake.
-
Neurotransmitter receptors: Serotonergic or dopaminergic systems due to the aromatic moiety.
In Vitro Studies
-
Enzyme inhibition assays: No significant activity against monoamine oxidases (MAO-A/B) at 10 μM.
-
Cytotoxicity: IC₅₀ > 100 μM in HEK293 and HepG2 cell lines, indicating low acute toxicity .
Comparative Analysis with Structural Analogs
Table 3: Structure-Activity Relationships
| Compound | Modification | Bioactivity Change |
|---|---|---|
| Non-fluorinated analog | -OCH₃ instead of -OCF₂H | ↓ Metabolic stability |
| (R)-Enantiomer | Opposite configuration | ↓ Target affinity |
| Free carboxylic acid derivative | Ester hydrolysis | ↑ Water solubility |
The difluoromethoxy group confers enhanced oxidative stability compared to methoxy analogs, as fluorine’s electronegativity reduces electron density at the oxygen, impeding cytochrome P450-mediated demethylation.
Applications and Future Directions
Preclinical Research
-
Prodrug development: Ester moiety designed for improved oral bioavailability.
-
Radiotracer synthesis: ¹⁸F-labeled derivatives for PET imaging studies .
Regulatory Status
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume